molecular formula C5H9NO3 B1605990 O-Acetyl-N-propionylhydroxylamine CAS No. 76412-59-4

O-Acetyl-N-propionylhydroxylamine

Cat. No.: B1605990
CAS No.: 76412-59-4
M. Wt: 131.13 g/mol
InChI Key: ROLJLNUPGCZPBZ-UHFFFAOYSA-N
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Description

O-Acetyl-N-propionylhydroxylamine is an organic compound that belongs to the class of hydroxylamines. These compounds are characterized by the presence of an -OH group attached to a nitrogen atom. This compound is particularly notable for its applications in organic synthesis and its role as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-Acetyl-N-propionylhydroxylamine typically involves the acetylation of N-propionylhydroxylamine. This can be achieved through the reaction of N-propionylhydroxylamine with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: O-Acetyl-N-propionylhydroxylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: Reduction reactions can convert it into amines or hydroxylamines.

    Substitution: It can participate in nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Production of primary or secondary amines.

    Substitution: Generation of various substituted hydroxylamines.

Scientific Research Applications

O-Acetyl-N-propionylhydroxylamine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitrogen-containing compounds.

    Biology: It serves as an intermediate in the synthesis of biologically active molecules.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of O-Acetyl-N-propionylhydroxylamine involves its ability to act as an electrophilic aminating agent. It can introduce amino groups into various substrates, facilitating the formation of C-N, N-N, and O-N bonds. The molecular targets and pathways involved depend on the specific reactions and substrates used.

Comparison with Similar Compounds

  • O-Diphenylphosphinylhydroxylamine
  • Hydroxylamine-O-sulfonic acid
  • 2,4-Dinitrophenylhydroxylamine

Comparison: O-Acetyl-N-propionylhydroxylamine is unique due to its specific acetyl and propionyl groups, which influence its reactivity and selectivity in chemical reactions. Compared to other hydroxylamines, it offers distinct advantages in terms of regioselectivity and the ability to form stable intermediates.

Properties

IUPAC Name

(propanoylamino) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c1-3-5(8)6-9-4(2)7/h3H2,1-2H3,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROLJLNUPGCZPBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90227244
Record name Hydroxylamine, O-acetyl-N-propionyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90227244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76412-59-4
Record name Hydroxylamine, O-acetyl-N-propionyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076412594
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxylamine, O-acetyl-N-propionyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90227244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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